2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide
2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide
Brand Name:
Vulcanchem
CAS No.:
187085-81-0
VCID:
VC20924801
InChI:
InChI=1S/C18H19N3O/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17/h1-9,12,16,20H,10-11,19H2,(H,21,22)
SMILES:
C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N
Molecular Formula:
C18H19N3O
Molecular Weight:
293.4 g/mol
2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide
CAS No.: 187085-81-0
Cat. No.: VC20924801
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187085-81-0 |
|---|---|
| Molecular Formula | C18H19N3O |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide |
| Standard InChI | InChI=1S/C18H19N3O/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17/h1-9,12,16,20H,10-11,19H2,(H,21,22) |
| Standard InChI Key | LTLVOJXXQDFIPW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator